molecular formula C9H10BNO3 B13853139 (7-methoxy-1H-indol-3-yl)boronic acid

(7-methoxy-1H-indol-3-yl)boronic acid

Cat. No.: B13853139
M. Wt: 190.99 g/mol
InChI Key: ZEXPKJSZKLDYQS-UHFFFAOYSA-N
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Description

(7-methoxy-1H-indol-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H10BNO3 and a molecular weight of 190.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to the indole ring, which is further substituted with a methoxy group at the 7th position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (7-methoxy-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the C-H borylation of 7-methoxyindole using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst like palladium or iridium . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Biaryl derivatives: from Suzuki-Miyaura cross-coupling reactions.

    Alcohols: from reduction reactions.

    Oxidized boronic acids: from oxidation reactions.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • (7-methoxy-1H-indol-3-yl)boronic acid pinacol ester
  • This compound neopentyl glycol ester

Comparison: Compared to its esters, this compound is more reactive due to the free boronic acid group. This makes it more suitable for applications requiring high reactivity, such as cross-coupling reactions . The esters, on the other hand, are more stable and can be used in situations where stability is preferred .

Properties

Molecular Formula

C9H10BNO3

Molecular Weight

190.99 g/mol

IUPAC Name

(7-methoxy-1H-indol-3-yl)boronic acid

InChI

InChI=1S/C9H10BNO3/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8/h2-5,11-13H,1H3

InChI Key

ZEXPKJSZKLDYQS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC2=C1C=CC=C2OC)(O)O

Origin of Product

United States

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